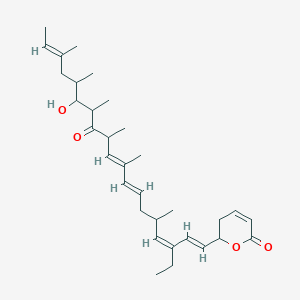

7-Chloro-6-methyl-5-nitro-1,4-dihydro-quinoxaline-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von ACEA-1416 umfasst mehrere wichtige Schritte:

Nitrierung: 2-Chlor-5-Fluortoluol wird an Position 4 nitriert, um eine Nitroverbindung zu erhalten.

Substitution: Die Nitroverbindung wird dann mit Natriumglycinat behandelt, um das Fluoratom zu verdrängen, wodurch ein Zwischenprodukt entsteht.

Reduktion und Cyclisierung: Die Nitrogruppe wird reduziert und es findet eine Cyclisierung statt, um Quinoxalinon zu bilden.

Endgültige Nitrierung und Oxidation: Das Quinoxalinon wird mit rauchender Salpetersäure behandelt, was zu einer gleichzeitigen Nitrierung und Oxidation führt und die endgültige Quinoxalindionstruktur erzeugt.

Analyse Chemischer Reaktionen

ACEA-1416 unterliegt verschiedenen Arten chemischer Reaktionen:

Oxidation: Die Verbindung kann oxidiert werden, um Quinoxalindion zu bilden.

Reduktion: Die Reduktion der Nitrogruppe ist ein wichtiger Schritt in ihrer Synthese.

Substitution: Die Verdrängung des Fluoratoms durch Natriumglycinat ist ein Beispiel für eine Substitutionsreaktion.

Häufig verwendete Reagenzien in diesen Reaktionen sind Salpetersäure zur Nitrierung, Natriumglycinat zur Substitution und Reduktionsmittel zur Reduktion der Nitrogruppe. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die zur endgültigen Quinoxalindionstruktur führen .

Wissenschaftliche Forschungsanwendungen

Chemie: Als potenter NMDA-Rezeptor-Antagonist wurde er in der Forschung verwendet, um die Rolle von NMDA-Rezeptoren in verschiedenen chemischen Prozessen zu verstehen.

Biologie: Die Verbindung wurde verwendet, um die Auswirkungen der NMDA-Rezeptor-Antagonisierung auf die Zell- und Molekularbiologie zu untersuchen.

Medizin: ACEA-1416 hat sich in Tiermodellen der Hirnischämie als neuroprotektiv erwiesen und hat potenzielle therapeutische Anwendungen für die Behandlung von traumatischen Hirnverletzungen, Schmerzen, Kokainüberdosierung und Krampfanfällen

Wirkmechanismus

ACEA-1416 entfaltet seine Wirkung durch Antagonisierung des NMDA-Rezeptors, einer Hauptklasse von ionotropen Glutamatrezeptoren im zentralen Nervensystem. Durch Blockierung der Glycinstelle des NMDA-Rezeptors hemmt ACEA-1416 den exzitatorischen Neurotransmitter Glutamat, der eine kritische Rolle bei normalen ZNS-Aktivitäten und verschiedenen pathologischen Zuständen spielt. Dieser Antagonismus führt zu neuroprotektiven Wirkungen, was ACEA-1416 zu einem potenziellen therapeutischen Mittel für Erkrankungen wie Schlaganfall und traumatische Hirnverletzung macht .

Wissenschaftliche Forschungsanwendungen

Chemistry: As a potent NMDA receptor antagonist, it has been used in research to understand the role of NMDA receptors in various chemical processes.

Biology: The compound has been used to study the effects of NMDA receptor antagonism on cellular and molecular biology.

Medicine: ACEA-1416 has shown promise as a neuroprotectant in animal models of brain ischemia and has potential therapeutic applications for treating traumatic brain injury, pain, cocaine overdose, and convulsions

Wirkmechanismus

ACEA-1416 exerts its effects by antagonizing the NMDA receptor, a major class of ionotropic glutamate receptors in the central nervous system. By blocking the glycine site of the NMDA receptor, ACEA-1416 inhibits the excitatory neurotransmitter glutamate, which plays a critical role in normal CNS activities and various pathological conditions. This antagonism leads to neuroprotective effects, making ACEA-1416 a potential therapeutic agent for conditions such as stroke and traumatic brain injury .

Vergleich Mit ähnlichen Verbindungen

ACEA-1416 ist Teil einer Reihe von Glycin/NMDA-Rezeptor-Antagonisten, darunter Verbindungen wie ACEA-1021. Im Vergleich zu ACEA-1021 verfügt ACEA-1416 über verbesserte Eigenschaften wie eine höhere in-vivo-Potenz und eine bessere metabolische Stabilität. Andere ähnliche Verbindungen umfassen 6,7-Dinitroquinoxalin-2,3-dion (DNQX) und Benzazepinderivate, die ebenfalls auf NMDA-Rezeptoren abzielen, sich aber in ihren spezifischen Bindungsstellen und pharmakologischen Profilen unterscheiden können .

Eigenschaften

Molekularformel |

C9H6ClN3O4 |

|---|---|

Molekulargewicht |

255.61 g/mol |

IUPAC-Name |

7-chloro-6-methyl-5-nitro-1,4-dihydroquinoxaline-2,3-dione |

InChI |

InChI=1S/C9H6ClN3O4/c1-3-4(10)2-5-6(7(3)13(16)17)12-9(15)8(14)11-5/h2H,1H3,(H,11,14)(H,12,15) |

InChI-Schlüssel |

CODLITRXBIRDTG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C2C(=C1[N+](=O)[O-])NC(=O)C(=O)N2)Cl |

Synonyme |

7-chloro-6-methyl-5-nitro-1,4-dihydro-2,3-quinoxalinedione ACEA 1416 ACEA-1416 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1241342.png)

![N'-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]-2-phenoxyacetohydrazide](/img/structure/B1241352.png)

![(S)-9-Chloro-5-[p-aminomethyl-o-(carboxymethoxy)phenylcarbamoylmethyl]-6,7-dihydro-1H, 5H-pyrido[1,2,3-de]quinoxaline-2,3-dione hydrochloride](/img/structure/B1241355.png)

![2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1241357.png)